molecular formula C14H18N2O2S B6044657 N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B6044657
M. Wt: 278.37 g/mol
InChI Key: IDAJLQMALACGLR-UHFFFAOYSA-N
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Description

N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as Metixene, is a synthetic compound that belongs to the family of pyrrolidinecarboxamides. It has been widely used in scientific research due to its unique biochemical and physiological effects.

Mechanism of Action

N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide exerts its effects by binding to muscarinic and sigma receptors. It has been shown to have a high affinity for the M1 and M2 subtypes of muscarinic receptors, which are involved in the regulation of cognitive function and the cardiovascular system, respectively. N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to bind to sigma-1 receptors, which are involved in the regulation of pain perception, mood, and cognition.
Biochemical and Physiological Effects:
N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have analgesic effects in animal models of pain. N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have cardioprotective effects by reducing the risk of arrhythmia and myocardial infarction.

Advantages and Limitations for Lab Experiments

N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a highly selective ligand for muscarinic and sigma receptors, which allows for the precise targeting of these receptors in experimental settings. It is also a stable compound that can be easily synthesized in large quantities. However, metixene has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the research on metixene. One potential area of research is the development of more stable and soluble analogs of metixene that can be more easily administered in vivo. Another potential area of research is the exploration of the effects of metixene on other physiological systems, such as the immune system and the endocrine system. Additionally, future research could focus on the development of metixene-based therapies for the treatment of neurological disorders, such as Alzheimer's disease and chronic pain.
Conclusion:
In conclusion, metixene is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological effects. It has a high affinity for muscarinic and sigma receptors, which are involved in the regulation of several physiological processes. N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high selectivity and stability, but also has some limitations, such as its low solubility and short half-life. Future research on metixene could focus on the development of more stable and soluble analogs, the exploration of its effects on other physiological systems, and the development of metixene-based therapies for neurological disorders.

Synthesis Methods

N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multistep process that involves the reaction of 2-bromo-1-phenyl-1-pentanone with methyl mercaptan, followed by the reaction with pyrrolidine and then with cyanogen bromide. The final product is obtained through the reaction of the intermediate product with ammonia and acetic anhydride.

Scientific Research Applications

N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has been widely used in scientific research due to its unique properties. It has been shown to have a high affinity for muscarinic receptors, which are involved in the regulation of several physiological processes, including the nervous, cardiovascular, and digestive systems. N-[2-(methylthio)ethyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have a high affinity for sigma receptors, which are involved in the regulation of pain perception, mood, and cognition.

properties

IUPAC Name

N-(2-methylsulfanylethyl)-2-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-19-10-8-15-13(17)12-7-9-16(14(12)18)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAJLQMALACGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNC(=O)C1CCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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